3-Deoxy-3-fluorosucrose

Beschreibung

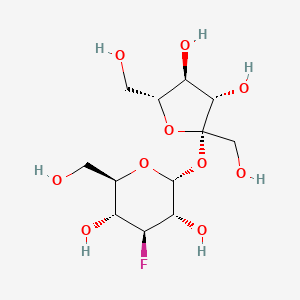

3-Deoxy-3-fluorosucrose (CAS 102039-76-9) is a fluorinated analog of sucrose in which the hydroxyl group at the C3 position of the glucose moiety is replaced by fluorine. Its molecular formula is C₁₂H₂₁FO₁₀, with a molecular weight of 344.29 g/mol . Structurally, it retains the β-D-fructofuranosyl α-D-glucopyranoside backbone but features a fluorine atom at C3, conferring unique biochemical properties. The compound is synthesized via chemical methods, as reported by Binder and Robyt (1986), involving selective fluorination and protection/deprotection strategies .

This compound is commercially available as an off-white crystalline powder (≥90% purity by HPLC) and is stored at -20°C for stability . Its primary research applications include studying sucrose transport mechanisms in plants and serving as a non-metabolizable tracer for photoassimilate dynamics due to its structural similarity to natural sucrose . Unlike fluorinated hexoses (e.g., 2-deoxy-2-[¹⁸F]fluoro-D-glucose), fluorinated sucrose derivatives like this compound are more biologically relevant for plant systems, where sucrose is the dominant transported carbohydrate .

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4-fluoro-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FO10/c13-6-7(17)4(1-14)21-11(9(6)19)23-12(3-16)10(20)8(18)5(2-15)22-12/h4-11,14-20H,1-3H2/t4-,5-,6+,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMPLNHTMNKWCV-VDONBHLQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)F)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)F)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40907009 | |

| Record name | Hex-2-ulofuranosyl 3-deoxy-3-fluorohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102039-76-9 | |

| Record name | 3-Deoxy-3-fluorosucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102039769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-2-ulofuranosyl 3-deoxy-3-fluorohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluorosucrose typically involves the fluorination of sucrose derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The process involves the protection of other hydroxyl groups in sucrose, selective fluorination at the desired position, and subsequent deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies and the availability of fluorinating agents have made it feasible to produce this compound on a larger scale for research purposes .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Deoxy-3-fluorosucrose can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the presence of the fluorine atom can influence the reactivity.

Glycosylation Reactions: It can act as a glycosyl donor or acceptor in enzymatic or chemical glycosylation reactions.

Common Reagents and Conditions:

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-Deoxy-3-fluorosucrose has several applications in scientific research:

Chemistry: It is used as a probe to study the mechanisms of glycosylation reactions and enzyme-substrate interactions.

Biology: The compound is employed in the study of carbohydrate metabolism and transport in biological systems.

Wirkmechanismus

The mechanism of action of 3-Deoxy-3-fluorosucrose involves its interaction with specific enzymes and proteins. The fluorine atom at the third carbon can influence the binding affinity and specificity of the compound towards its molecular targets. For example, it can act as a noncompetitive inhibitor of leuconostoc mesenteroides glucosyltransferases by binding to the active site and preventing the transfer of glucose from the sugar transport to the acceptor .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Fluorinated sucrose derivatives vary in fluorination position, synthesis complexity, and biological activity. Below is a detailed comparison of 3-deoxy-3-fluorosucrose with its analogs:

Table 1: Key Fluorinated Sucrose Derivatives and Their Properties

Key Observations :

Synthesis Complexity :

- This compound and 6-deoxy-6-fluorosucrose are synthesized chemically, requiring precise protection of reactive hydroxyl groups .

- Derivatives like 1’-deoxy-1’-fluorosucrose and 4-deoxy-4-fluorosucrose rely on enzymatic steps, increasing yield but limiting scalability .

Biological Activity :

- Enzyme Inhibition : 6-Deoxy-6-fluorosucrose shows potent inhibition of bacterial glucansucrases (critical for biofilm formation), while this compound lacks this activity .

- Plant Studies : this compound is prioritized for sucrose transport studies due to minimal metabolic interference, whereas 1’- and 6’-fluorinated analogs are used for radiolabeled tracking .

Structural Impact :

- Fluorination at C3 (glucose) alters hydrogen bonding but preserves overall sucrose conformation, making it a stable tracer .

- Fluorination at C6 (glucose) introduces steric hindrance, disrupting enzyme active sites in glucansucrases .

Commercial Availability :

- Only this compound is commercially available as a research standard, highlighting its established utility . Other derivatives are synthesized on-demand.

Biologische Aktivität

3-Deoxy-3-fluorosucrose is a fluorinated derivative of sucrose, characterized by the substitution of a hydroxyl group at the third carbon of the glucose moiety with a fluorine atom. This modification alters its chemical and biological properties, making it a significant compound in various scientific research domains, particularly in carbohydrate metabolism and enzyme interactions.

The biological activity of this compound is primarily linked to its interactions with enzymes and proteins involved in carbohydrate metabolism. The presence of the fluorine atom affects the binding affinity and specificity of the compound towards its molecular targets. Notably, it acts as a noncompetitive inhibitor of certain glucosyltransferases, such as those from Leuconostoc mesenteroides, by binding to the active site and preventing glucose transfer from the sugar transport to the acceptor.

Enzymatic Interactions

Research indicates that this compound can participate in various enzymatic reactions, including:

- Glycosylation Reactions : It can serve as a glycosyl donor or acceptor, facilitating studies on glycosylation mechanisms.

- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles under specific conditions, allowing for further chemical modifications.

- Oxidation and Reduction Reactions : The compound can undergo redox reactions, although the fluorine's presence can influence its reactivity.

Transport Mechanisms

Studies have shown that this compound exhibits transport characteristics similar to glucose. For instance, it has been observed that this compound is transported across cell membranes with constants comparable to those of glucose, suggesting effective uptake mechanisms in biological systems .

Lipophilicity and Molecular Properties

The lipophilicity (log P) of this compound has been investigated using a modified shake-flask method, revealing significant insights into how fluorination affects molecular properties. The findings indicate that fluorination can modulate lipophilicity effectively, which is crucial for drug design and understanding pharmacokinetics .

Case Studies

- Glycoconjugate Incorporation : A study demonstrated the enzymatic incorporation of this compound into glycoconjugates using fucosyltransferases. This work highlights its potential as a chemical probe in glycobiology, facilitating the exploration of carbohydrate interactions within biological systems .

- Comparative Analysis with Other Fluorinated Sugars : Research comparing this compound with other fluorinated sugars like 2-deoxy-2-fluoro-D-glucose showed differences in metabolic pathways and enzyme interactions. For example, while 2-deoxy-2-fluoro-D-glucose is poorly transported, this compound exhibits better transport properties and substrate affinity for hexokinase systems in various organisms .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Noncompetitive inhibitor for glucosyltransferases |

| Transport Characteristics | Transported similarly to glucose; effective cellular uptake |

| Glycosylation Role | Acts as a donor/acceptor in glycosylation reactions |

| Lipophilicity (log P) | Modulated by fluorination; impacts drug design |

| Glycoconjugate Incorporation | Incorporated into glycoconjugates via enzymatic processes |

Q & A

Q. Basic Research Focus

- Solubility : Limited in polar solvents due to fluorine’s hydrophobicity. Use co-solvents (e.g., DMSO:water mixtures) .

- Stability : Susceptible to hydrolysis at extreme pH (<3 or >10). Store at –20°C in lyophilized form .

What computational methods predict interactions between this compound and target enzymes?

Q. Advanced Research Focus

- Molecular docking (AutoDock/Vina) : Models ligand-enzyme binding poses, highlighting fluorine’s electrostatic contributions .

- Molecular dynamics (MD) simulations : Assess stability of inhibitor-enzyme complexes over time (e.g., GROMACS/NAMD) .

How can regioselectivity challenges in fluorinating sucrose analogs be optimized?

Q. Advanced Research Focus

- Protecting group engineering : Prioritize protection of primary hydroxyl groups (C6/C6') to direct fluorination to C3 .

- Catalytic strategies : Enzymatic fluorination (e.g., fluorinases) for higher specificity, though under exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.